2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group, a thioether-linked 5-methyl-1,3,4-thiadiazole moiety, and an m-tolyl acetamide side chain.
Properties
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-5-4-6-14(7-12)20-18(25)10-23-9-17(26-3)16(24)8-15(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSASYFBFQPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a pyridine ring, thiadiazole moiety, and various functional groups, suggests a diverse range of interactions with biological systems. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 470.5 g/mol. The presence of functional groups such as methoxy and trifluoromethyl enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F3N4O3S2 |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 941994-96-3 |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely linked to the thiadiazole and pyridine structures, which are known to interact with microbial targets.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity . In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This property could make it a candidate for treating inflammatory diseases.
Anticancer Potential
A notable area of research involves the compound's anticancer activity . In vitro assays using human breast cancer cell lines (e.g., MCF-7) have demonstrated moderate cytotoxic effects at low concentrations (IC50 values ranging from 1 to 10 µM). Structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly enhance its anticancer efficacy.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Inhibition assays revealed that the compound could reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating a potential role in managing inflammatory responses .
- Anticancer Activity :
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural characteristics:
- Thiadiazole Moiety : Contributes to antimicrobial and anticancer properties.
- Pyridine Ring : Enhances interaction with biological targets.
- Methoxy Group : Modulates lipophilicity and potentially increases bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole and pyridinone motifs are shared with compounds in and , which exhibit antimicrobial and anticancer activities. In contrast, oxadiazole-containing analogs (e.g., ) show enhanced enzyme inhibition (e.g., acetylcholinesterase or antiproliferative targets). Replacement of the pyridinone core with pyrimidoindole (as in ) or thiazolidinone () alters solubility and target selectivity.
Methoxy groups (present in the target compound and ) are associated with improved metabolic stability and receptor binding in kinase inhibitors .
Biological Performance :
- While the target compound’s activity is unreported, analogs with similar thiadiazole-acetamide scaffolds (e.g., ) show potent anticancer activity (IC₅₀ <2 µg/mL against HepG-2).
- Oxadiazole-thioacetamide hybrids () demonstrate superior enzyme inhibition, suggesting that the thioether linkage and electron-withdrawing groups (e.g., nitro in ) are critical for target engagement.
Key Findings:
- The target compound’s synthesis likely parallels methods in , where 2-chloroacetamide intermediates are reacted with thiol-containing heterocycles under basic conditions.
- Stability challenges common to thiadiazole-containing compounds (e.g., oxidative degradation ) may necessitate formulation adjustments, such as antioxidant excipients.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves forming the 1,3,4-thiadiazole ring followed by sequential acylation and coupling reactions. Key steps include:
- Thiadiazole formation : React 5-methyl-1,3,4-thiadiazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
- Pyridinone functionalization : Attach the methoxy-substituted pyridinone core via nucleophilic substitution, ensuring temperature control (60–80°C) to avoid side reactions .
- Acetamide coupling : Use chloroacetyl chloride or similar agents to conjugate the m-tolyl group, monitored by TLC for completion .
Optimization : Adjust solvent polarity (e.g., DMF vs. acetone) and catalyst loading to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Identify key signals:
- Methoxy protons at δ 3.8–4.0 ppm .
- Thiadiazole-linked methyl group at δ 2.5–2.7 ppm .
- Aromatic protons from the m-tolyl group at δ 6.8–7.3 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from structural analogs with subtle modifications. For example:
| Analog | Structural Variation | Reported Activity | Source |
|---|---|---|---|
| Target Compound | Thiadiazole, m-tolyl | Anticancer (IC₅₀: 12 µM) | |
| Fluorinated Pyrido-pyrimidine | Fluorine substitution | Anticancer (IC₅₀: 8 µM) | |
| Chlorinated Acetamide | Chlorine at pyridinone | Antimicrobial (MIC: 32 µg/mL) | |
| Methodology : |
- Perform dose-response assays under standardized conditions (e.g., cell line, incubation time).
- Use molecular docking to compare binding affinities to target proteins (e.g., kinases), highlighting how the m-tolyl group’s steric effects may reduce potency relative to fluorinated analogs .
Q. How to design experiments to elucidate the mechanism of action?
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in treated vs. control cells .
- Enzyme inhibition : Test against purified targets (e.g., HDACs or topoisomerases) using fluorometric assays .
- Metabolomics : Apply LC-MS to track changes in metabolic pathways (e.g., ATP depletion) linked to the compound’s thiadiazole moiety .
Methodological Challenges
Q. How can crystallographic data be leveraged to validate the compound’s structure?
Q. What strategies mitigate hydrolysis of the acetamide group during storage?
- Stability testing : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–40°C).
- Formulation : Use lyophilization or store in anhydrous DMSO at -80°C to prevent hydrolysis .
Comparative Analysis of Structural Analogs
Q. How does the m-tolyl group influence bioactivity compared to other aryl substitutions?
- Activity trends :
- m-Tolyl : Moderate anticancer activity (log P ~3.2; balances lipophilicity and solubility) .
- p-Nitrophenyl : Higher potency but poor solubility (log P ~3.8) .
- 4-Methoxyphenyl : Enhanced antimicrobial activity due to electron-donating groups .
- Design recommendation : Introduce polar substituents (e.g., -OH) on the aryl ring to improve aqueous solubility without sacrificing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
